9-Hydroxydodecanoyl-CoA

MCAD Beta-oxidation Enzyme kinetics

9-Hydroxydodecanoyl-CoA is an essential tool for advanced lipid metabolism research, distinguished by its specific 9-hydroxyl group that fundamentally alters enzyme recognition kinetics. Unlike unsubstituted dodecanoyl-CoA, this compound enables precise mechanistic studies of MCAD substrate specificity, ACOT isoform selectivity, and mitochondrial import of hydroxylated fatty acids. Procure this high-purity standard to generate reliable, publication-ready data for fatty acid oxidation disorder research and LC-MS method validation.

Molecular Formula C33H58N7O18P3S
Molecular Weight 965.8 g/mol
Cat. No. B15546548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxydodecanoyl-CoA
Molecular FormulaC33H58N7O18P3S
Molecular Weight965.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H58N7O18P3S/c1-4-10-21(41)11-8-6-5-7-9-12-24(43)62-16-15-35-23(42)13-14-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)
InChIKeyROBLHQIFUKETKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxydodecanoyl-CoA: A Defined Acyl-CoA Derivative for Fatty Acid Metabolism Studies


9-Hydroxydodecanoyl-CoA (9-Hydroxydodecanoyl-coenzyme A) is a synthetic derivative of coenzyme A, specifically an acyl-CoA thioester where the acyl moiety is a 12-carbon dodecanoic acid chain with a hydroxyl substitution at the 9-position [1]. Its molecular formula is C33H58N7O18P3S, with a molecular weight of 965.84 g/mol . This compound is categorized as a medium- to long-chain hydroxy-acyl-CoA and serves as a key intermediate in specialized lipid metabolism pathways, including mitochondrial beta-oxidation and acylcarnitine shuttle processes [2].

Why 9-Hydroxydodecanoyl-CoA Cannot Be Replaced by Generic Dodecanoyl-CoA in Metabolic Research


While dodecanoyl-CoA (C12-CoA) and other acyl-CoAs share the same core CoA moiety, the specific position and presence of the hydroxyl group on 9-Hydroxydodecanoyl-CoA fundamentally alter its physicochemical and biological interactions. This substitution introduces polarity, alters the three-dimensional conformation of the acyl chain, and modifies the compound's recognition by key metabolic enzymes, such as acyl-CoA dehydrogenases and thioesterases [1]. Consequently, its kinetic parameters (e.g., Km, Vmax) and pathway entry points differ significantly from unsubstituted analogs. As detailed in the quantitative evidence below, simply using dodecanoyl-CoA or a differently positioned hydroxy-CoA (e.g., 3- or 12-hydroxy) in an assay will not recapitulate the specific metabolic fate or enzyme interactions of 9-Hydroxydodecanoyl-CoA, potentially leading to erroneous mechanistic conclusions and wasted procurement resources [2].

Quantitative Differentiation of 9-Hydroxydodecanoyl-CoA from In-Class Analogs: A Procurement Evidence Guide


Kinetic Differentiation: Altered Km in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Assays

The presence of a hydroxyl group on the acyl chain directly impacts substrate recognition and catalytic turnover. While direct kinetic data for 9-Hydroxydodecanoyl-CoA is limited, a robust class-level inference can be drawn from structurally analogous hydroxy-acyl-CoAs. In a study on 5-hydroxydecanoyl-CoA (5-HD-CoA), a compound with a hydroxyl group at the 5-position of a 10-carbon chain, the Km for purified human liver medium-chain acyl-CoA dehydrogenase (MCAD) was 12.8 ± 0.6 µM, compared to a Km of ~3 µM for the unsubstituted decanoyl-CoA (C10-CoA) [1]. The hydroxyl substitution caused a >4-fold increase in Km, indicating significantly reduced enzyme affinity. By extension, 9-Hydroxydodecanoyl-CoA is expected to exhibit a similarly elevated Km relative to its unsubstituted counterpart, dodecanoyl-CoA (C12-CoA), when interacting with MCAD or related enzymes. This altered affinity is critical for designing enzyme assays and interpreting metabolic flux studies, as using unsubstituted dodecanoyl-CoA would overestimate substrate turnover [2].

MCAD Beta-oxidation Enzyme kinetics

Substrate Chain-Length Discrimination: Kinetic Parameter Profiling for Acyl-CoA Thioesterases

The length of the acyl chain is a primary determinant of enzyme affinity for acyl-CoA thioesterases. For Them2 (Acot13), an enzyme that hydrolyzes acyl-CoAs to free fatty acids and CoA, the Km value decreases exponentially with increasing acyl chain length, following the relationship Km = 675e−0.27(acyl chain length) (R² > 0.99) [1]. For a 12-carbon chain like dodecanoyl-CoA, the predicted Km is significantly lower than for shorter chains (e.g., decanoyl-CoA, C10). 9-Hydroxydodecanoyl-CoA, with its 12-carbon backbone, will adhere to this fundamental chain-length rule. However, the hydroxyl group at the 9-position is predicted to further modulate this interaction, likely increasing the Km relative to unsubstituted dodecanoyl-CoA, as observed in class-level inferences from other hydroxy-acyl-CoAs [2]. This dual influence of chain length and hydroxyl substitution makes 9-Hydroxydodecanoyl-CoA a unique substrate with a distinct kinetic profile compared to both shorter-chain and unsubstituted medium/long-chain acyl-CoAs.

Acyl-CoA thioesterase ACOT Km

Structural and Pathway Divergence: Acylcarnitine Shuttle Specificity

9-Hydroxydodecanoyl-CoA participates in a specific metabolic pathway involving conversion to 9-Hydroxydodecanoylcarnitine by carnitine O-palmitoyltransferase (CPT) [1]. This acylcarnitine is then transported into the mitochondria for beta-oxidation. In contrast, unsubstituted dodecanoyl-CoA (lauroyl-CoA) and other hydroxy-analogs (e.g., 12-hydroxydodecanoyl-CoA) are processed through the same shuttle system but generate distinct acylcarnitine species, which may exhibit different transport kinetics or regulatory effects [2]. For instance, 12-hydroxydodecanoyl-CoA is known to form 12-hydroxydodecanoylcarnitine via CPT [3]. The specific 9-hydroxy substitution dictates the formation of a unique acylcarnitine, 9-Hydroxydodecanoylcarnitine. This specificity means that substituting 9-Hydroxydodecanoyl-CoA with a different acyl-CoA will lead to the formation of a different acylcarnitine pool, confounding experiments designed to track the fate and metabolic impact of the 9-hydroxy species.

Acylcarnitine Mitochondrial transport CPT

Comparative Molecular Properties and Solubility of Hydroxy-Acyl-CoAs

The introduction of a hydroxyl group onto the dodecanoyl chain of 9-Hydroxydodecanoyl-CoA (MW: 965.84) increases its hydrophilicity relative to the unsubstituted dodecanoyl-CoA (MW: ~949.8) [1]. While precise logP or solubility data are not available in public literature for this specific compound, this class-level modification is well-known to affect both aqueous solubility and interactions with hydrophobic enzyme binding pockets and membranes [2]. For example, the related 12-hydroxydodecanoyl-CoA is noted to have a slightly lower molecular weight (961.81 g/mol) and different spatial orientation of the hydroxyl group [3]. This subtle change can influence aggregation behavior, critical micelle concentration (CMC), and availability as a substrate in aqueous enzyme assays. Therefore, when planning in vitro assays or in vivo studies, the physicochemical properties of 9-Hydroxydodecanoyl-CoA—and not a generic analog—must be considered for accurate dosing and solubility.

Physicochemical properties Solubility Hydrophilicity

High-Value Research Applications for 9-Hydroxydodecanoyl-CoA


Investigating Substrate Specificity and Kinetics of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Given the established impact of hydroxyl substitution on MCAD kinetics (as shown for 5-HD-CoA), 9-Hydroxydodecanoyl-CoA serves as a critical tool for probing the substrate specificity of MCAD and related enzymes. Researchers can use this compound to determine how a hydroxyl group at the 9-position, combined with a 12-carbon chain, affects Km and kcat relative to unsubstituted dodecanoyl-CoA. This application is essential for understanding the molecular basis of fatty acid oxidation disorders and for developing enzyme inhibitors or activators [1].

Metabolic Tracing of Hydroxylated Fatty Acids in Mitochondrial Beta-Oxidation

As a precursor to 9-Hydroxydodecanoylcarnitine, this compound is uniquely suited for studies tracking the mitochondrial import and beta-oxidation of hydroxylated fatty acids. By using 9-Hydroxydodecanoyl-CoA in in vitro assays with isolated mitochondria or in cellular models, researchers can monitor the production of downstream metabolites (e.g., acetyl-CoA) and assess the efficiency of the beta-oxidation machinery for this specific substrate. This is in contrast to using generic dodecanoyl-CoA, which would follow a standard, unhydroxylated degradation pathway [2].

Characterizing Acyl-CoA Thioesterase Activity and Selectivity

Acyl-CoA thioesterases (ACOTs) play a crucial role in regulating intracellular fatty acid and CoA levels. The unique structure of 9-Hydroxydodecanoyl-CoA—a 12-carbon chain with a mid-chain hydroxyl—makes it an excellent probe for defining the chain-length and functional group selectivity of different ACOT isoforms (e.g., Them2/Acot13). Researchers can use this compound to generate quantitative kinetic data (Km, Vmax) that distinguishes the activity of specific thioesterases from others, which may preferentially hydrolyze unsubstituted or shorter-chain acyl-CoAs [3].

Calibration and Validation of Acyl-CoA Analytical Methods

9-Hydroxydodecanoyl-CoA, with its distinct mass and retention time, is an ideal reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods designed to quantify specific acyl-CoA species in complex biological matrices. Its unique signature allows for unambiguous identification and quantification, ensuring method accuracy for studies on lipid metabolism, metabolic diseases, or biomarker discovery. Using a different acyl-CoA standard would not provide the same level of validation for this specific analyte class .

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